

# Dasantafil (SCH 446132): A Discontinued Phosphodiesterase 5 Inhibitor

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## Compound of Interest

Compound Name: *Dasantafil*

Cat. No.: *B1669834*

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## Executive Summary

**Dasantafil** (SCH 446132) is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Initially developed by Merck Sharp & Dohme Corp., the clinical development of **Dasantafil** was discontinued, with its highest attained phase being Phase 2 clinical trials.[3] Recently, **Dasantafil** has been identified as an undeclared adulterant in a pressed candy dietary supplement, bringing renewed attention to this compound.[3] This guide provides a comprehensive overview of the available technical information on **Dasantafil**, including its chemical properties and the general mechanism of action of PDE5 inhibitors. Due to the discontinuation of its development, publicly available primary research articles with detailed experimental protocols and extensive quantitative data on **Dasantafil** are scarce. Therefore, this guide leverages information on the broader class of PDE5 inhibitors to illustrate its likely biological function.

## Chemical and Physical Properties

While specific experimental data for **Dasantafil** is limited, its basic chemical and physical properties have been cataloged.

Property	Value	Source
Molecular Formula	C22H28BrN5O5	[4]
IUPAC Name	7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione	[4]
CAS Registry Number	569351-91-3	[4]
Molecular Weight	522.4 g/mol	[4]

## Mechanism of Action: PDE5 Inhibition

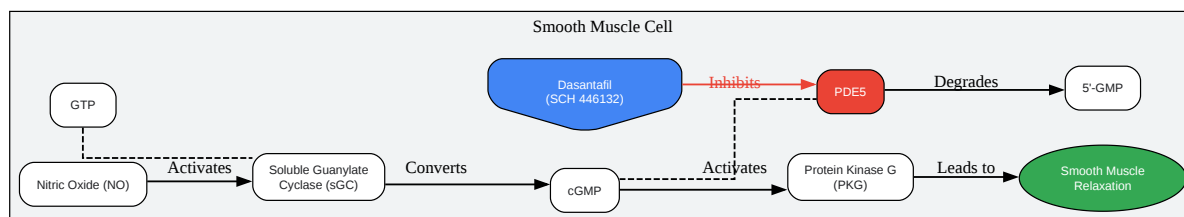
As a PDE5 inhibitor, **Dasantafil** is presumed to exert its therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][5] This pathway is crucial for smooth muscle relaxation and vasodilation.

In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[5]

PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signaling cascade.[1] By inhibiting PDE5, **Dasantafil** would prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[2][5]

A similar mechanism of action in the pulmonary vasculature, where PDE5 is also expressed, leads to vasodilation and is the basis for using PDE5 inhibitors to treat pulmonary arterial hypertension.[1][6]

## Signaling Pathway Diagram



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Caption: General signaling pathway of PDE5 inhibition.

## Experimental Protocols

Detailed experimental protocols specifically for **Dasantafil** are not available in the public domain. However, researchers can refer to established methodologies for evaluating other PDE5 inhibitors. These generally include:

- In vitro enzyme inhibition assays: To determine the inhibitory potency (e.g., IC<sub>50</sub>) of the compound against purified PDE5 enzyme.
- Cell-based assays: To assess the effect of the compound on cGMP levels in cultured smooth muscle cells.
- Ex vivo tissue bath studies: To measure the relaxation of isolated corpus cavernosum or pulmonary artery tissue strips in response to the compound.
- In vivo animal models: To evaluate the efficacy of the compound in animal models of erectile dysfunction or pulmonary hypertension.

## Quantitative Data

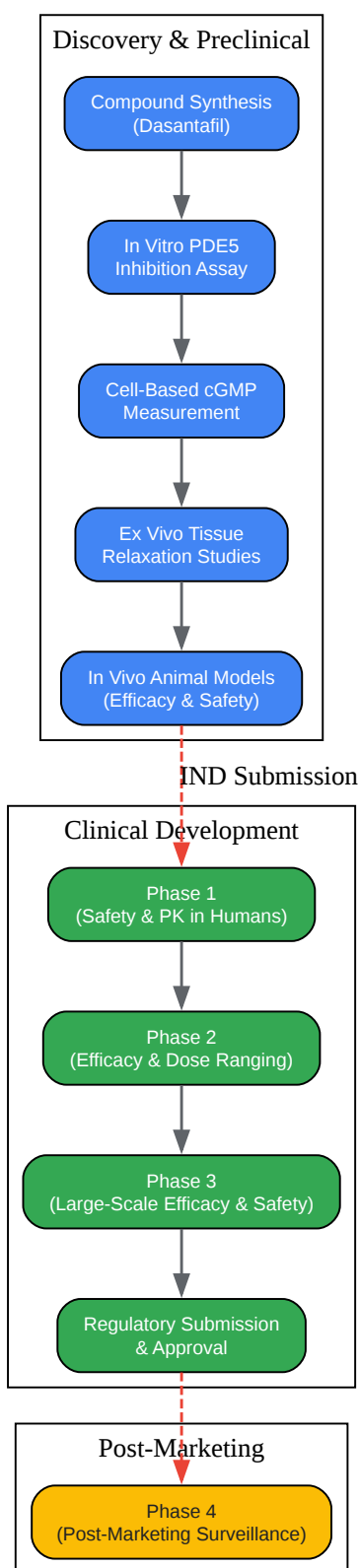
Due to the lack of primary research articles, a comprehensive table of quantitative data for **Dasantafil** cannot be provided. A recent study identified **Dasantafil** as an adulterant in a

pressed candy dietary supplement and reported its quantification.[\[3\]](#)

Parameter	Value	Source
Concentration in Adulterated Product	9.31 mg/g	<a href="#">[3]</a>

## Logical Workflow for PDE5 Inhibitor Evaluation

The development and evaluation of a novel PDE5 inhibitor like **Dasantafil** would typically follow a structured workflow, from initial discovery to preclinical and clinical assessment.



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Caption: A typical drug development workflow for a PDE5 inhibitor.

## Conclusion

**Dasantafil** (SCH 446132) is a PDE5 inhibitor whose clinical development was halted at Phase 2. While detailed primary research data is not publicly available, its mechanism of action is presumed to be consistent with other drugs in its class, involving the potentiation of the NO/cGMP signaling pathway. The recent discovery of **Dasantafil** as a supplement adulterant underscores the need for continued vigilance and analytical method development to detect undeclared pharmaceutical ingredients in consumer products. Future research, should it become available, will be necessary to fully elucidate the specific pharmacological profile of this compound.

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## References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dasantafil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Dasantafil | C<sub>22</sub>H<sub>28</sub>BrN<sub>5</sub>O<sub>5</sub> | CID 9871410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
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